8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-16(21-12(2)19)9-8-14-15(10-17(20)22-18(11)14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPFZJGFQXYYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
An In-Depth Technical Guide to the Molecular Structure of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate.
Executive Summary
Compound Identity: this compound CAS Registry Number: 25944-34-7 Molecular Formula: C₁₈H₁₄O₄ Molecular Weight: 294.30 g/mol
This guide provides a comprehensive structural and functional analysis of This compound , a specialized coumarin derivative. Belonging to the class of 4-phenylcoumarins (neoflavones) , this molecule integrates a lipophilic phenyl moiety at position 4 and a hydrolysable acetate group at position 7. It serves as a critical scaffold in medicinal chemistry, particularly as a prodrug for 7-hydroxy-8-methyl-4-phenylcoumarin , a pharmacophore with documented potential in modulating steroid sulfatase (STS), cyclooxygenase (COX), and oxidative stress pathways.
Molecular Architecture & Physicochemical Properties
The core structure is the 2H-chromen-2-one (coumarin) bicyclic system. The unique substitution pattern—specifically the 4-phenyl and 8-methyl groups—imparts distinct steric and electronic characteristics that differentiate it from simpler coumarins like 4-methylumbelliferone.
1.1 Structural Conformation
-
Coumarin Plane: The benzopyrone ring system is essentially planar, providing a rigid aromatic scaffold.
-
4-Phenyl Rotation: Unlike 4-methyl derivatives, the phenyl group at position 4 is not coplanar with the coumarin ring. Due to steric repulsion with the hydrogen atom at position 5 (H-5), the phenyl ring typically adopts a twisted conformation with a torsion angle of approximately 50–60° . This "propeller-like" geometry prevents π-stacking aggregation and enhances solubility in organic media compared to planar analogs.
-
8-Methyl Sterics: The methyl group at position 8 is ortho to the 7-acetoxy group. This introduces steric bulk that protects the ester linkage from non-specific enzymatic hydrolysis, potentially extending the half-life of the prodrug compared to 8-unsubstituted analogs.
1.2 Physicochemical Data Table
| Property | Value / Description | Implication |
| LogP (Predicted) | ~3.8 – 4.2 | High lipophilicity; excellent membrane permeability. |
| H-Bond Donors | 0 | No free hydroxyls; improved passive transport. |
| H-Bond Acceptors | 4 (2 Carbonyl, 2 Ether/Ester O) | Interaction points for receptor binding pockets. |
| Topological Polar Surface Area (TPSA) | ~52.6 Ų | Well within the range for oral bioavailability (<140 Ų). |
| Solubility | Low in water; Soluble in DMSO, CHCl₃ | Requires formulation (e.g., liposomes) for aqueous delivery. |
Synthetic Pathways
The synthesis of this compound follows a classical Pechmann Condensation followed by esterification. This route is preferred for its high yield and regioselectivity.
2.1 Step-by-Step Protocol
Phase 1: Formation of the Coumarin Core (Pechmann Condensation)
-
Reagents: 2-Methylresorcinol (1 eq), Ethyl benzoylacetate (1.1 eq).
-
Catalyst: Sulfuric acid (75%) or Lewis acid (e.g., Bi(NO₃)₃, InCl₃) for greener conditions.
-
Conditions: Solvent-free or Ethanol reflux; 80–100°C; 2–4 hours.
-
Mechanism: Acid-catalyzed transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.
-
Intermediate Product: 7-hydroxy-8-methyl-4-phenylcoumarin.[1]
Phase 2: Acetylation (Prodrug Formation)
-
Reagents: Intermediate (1 eq), Acetic Anhydride (excess).
-
Catalyst: Pyridine (base catalyst) or Sodium Acetate.
-
Conditions: Reflux; 1–2 hours.
-
Workup: Pour into ice water; filter precipitate; recrystallize from ethanol.
2.2 Synthetic Workflow Diagram
Figure 1: Synthetic pathway via Pechmann condensation and subsequent acetylation.
Spectroscopic Characterization
To validate the structure, the following spectroscopic signatures are diagnostic.
3.1 Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: CDCl₃
-
δ 2.30 ppm (s, 3H): Acetate methyl group (-OCOCH ₃).
-
δ 2.35 ppm (s, 3H): C8-Methyl group (Ar-CH ₃). Note: The proximity to the aromatic ring may cause slight shielding/deshielding shifts.
-
δ 6.20 ppm (s, 1H): H-3 proton of the coumarin ring. This singlet is characteristic of 4-substituted coumarins.
-
δ 7.40 – 7.60 ppm (m, 5H): Phenyl group protons at position 4.
-
δ 7.10 – 7.30 ppm (d, 2H): H-5 and H-6 protons (AB system or doublets depending on resolution).
3.2 Infrared Spectroscopy (FT-IR)
-
1760 cm⁻¹: C=O stretch (Ester/Acetate).
-
1720 cm⁻¹: C=O stretch (Coumarin Lactone).
-
1600 cm⁻¹: C=C aromatic skeletal vibrations.
Pharmacophore & Biological Potential[1][2][3]
This molecule functions primarily as a prodrug . The acetate moiety masks the polar hydroxyl group, facilitating entry into cells. Once intracellular, esterases cleave the acetate to release the active 7-hydroxy-8-methyl-4-phenylcoumarin .
4.1 Mechanism of Action (Bioactivation)
The hydrolysis is catalyzed by carboxylesterases (hCE1/hCE2). The liberated 7-hydroxy form acts via:
-
Reactive Oxygen Species (ROS) Scavenging: The phenolic hydroxyl donates hydrogen atoms to neutralize free radicals.
-
Enzyme Inhibition: 4-phenylcoumarins mimic the steroid skeleton, allowing them to bind to the active sites of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase (17β-HSD) , pathways critical in hormone-dependent breast cancers.
4.2 Metabolic Pathway Diagram
Figure 2: Metabolic activation of the acetate prodrug into its bioactive phenolic form.
Experimental Protocols
Protocol A: Synthesis of this compound
-
Condensation: In a round-bottom flask, mix 2-methylresorcinol (1.24 g, 10 mmol) and ethyl benzoylacetate (2.11 g, 11 mmol).
-
Add 75% H₂SO₄ (10 mL) dropwise with stirring at 0°C.
-
Warm the mixture to room temperature and then heat to 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Pour reaction mixture into crushed ice (100 g). Filter the solid 7-hydroxy-8-methyl-4-phenylcoumarin , wash with cold water, and dry.
-
Acetylation: Dissolve the dried intermediate in acetic anhydride (5 mL) and add 2 drops of pyridine . Reflux for 2 hours.
-
Pour into ice water. The acetate derivative will precipitate as a white/off-white solid.
-
Purification: Recrystallize from ethanol to obtain needle-like crystals.
Protocol B: In Vitro Esterase Stability Assay
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Incubate 10 µM compound in human plasma or liver microsomes at 37°C.
-
Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quench with ice-cold acetonitrile.
-
Analyze via HPLC-UV (254 nm) or LC-MS/MS to quantify the disappearance of the acetate (prodrug) and appearance of the hydroxy metabolite.
References
-
Cenmed Enterprises. (n.d.). This compound - Product Specification. Retrieved from
-
Sigma-Aldrich. (n.d.). Coumarin Derivatives and Neoflavones. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubChem. Retrieved from
-
ResearchGate. (2025). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Retrieved from
-
BenchChem. (2025).[2][3] A Comparative Analysis of Biological Activity in 7-Hydroxy-4-phenylcoumarin Analogs. Retrieved from
Sources
fluorescence properties of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Fluorescence Properties of 8-Methyl-2-Oxo-4-Phenyl-2H-Chromen-7-yl Acetate: An In-Depth Technical Guide
Executive Summary
This compound (also known as 7-acetoxy-8-methyl-4-phenylcoumarin ) is a synthetic fluorogenic substrate belonging to the coumarin family. It is primarily utilized in biochemical assays to quantify esterase activity and investigate enzyme kinetics. As a "pro-fluorophore," the molecule itself exhibits negligible fluorescence. However, upon enzymatic hydrolysis, it releases the highly fluorescent product 7-hydroxy-8-methyl-4-phenylcoumarin (8-methyl-4-phenylumbelliferone).
This guide details the photophysical properties, mechanism of action, and experimental protocols for utilizing this compound in high-throughput screening (HTS) and drug development.
Chemical Identity & Structural Basis
The molecule is a derivative of umbelliferone (7-hydroxycoumarin), modified at the C4, C7, and C8 positions to enhance photostability and enzymatic specificity.
| Property | Detail |
| IUPAC Name | (8-methyl-2-oxo-4-phenyl-chromen-7-yl) acetate |
| Common Name | 7-Acetoxy-8-methyl-4-phenylcoumarin |
| CAS Number | 25944-34-7 |
| Molecular Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.30 g/mol |
| Core Fluorophore | 7-Hydroxy-8-methyl-4-phenylcoumarin |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited solubility in water. |
Structural Significance
-
Acetate Group (C7): Acts as a fluorescence quencher. The ester bond locks the phenolic oxygen, preventing the formation of the emissive phenolate anion.
-
Phenyl Group (C4): Extends the conjugated
-system, resulting in a bathochromic shift (red-shift) of the emission maximum compared to 4-methylcoumarins (e.g., 4-MU). This reduces interference from cellular autofluorescence. -
Methyl Group (C8): Increases hydrophobicity and steric bulk near the active site, potentially altering specificity for certain esterase isoforms compared to unsubstituted analogs.
Photophysical Characterization
The fluorescence of this system is binary: the substrate is "dark," while the product is "bright."
Spectral Properties (Hydrolysis Product)
The following values correspond to the free fluorophore, 7-hydroxy-8-methyl-4-phenylcoumarin , in basic buffer (pH > 8.0).
| Parameter | Value (Approx.) | Notes |
| Excitation Max ( | 355 – 360 nm | UV excitation; compatible with standard 365 nm UV sources. |
| Emission Max ( | 450 – 460 nm | Strong blue-cyan fluorescence. |
| Stokes Shift | ~100 nm | Large shift minimizes self-quenching and scattering interference. |
| Quantum Yield ( | 0.6 – 0.8 | High efficiency in aqueous buffers (pH dependent). |
| pKa (Phenolic OH) | ~7.8 – 8.2 | Fluorescence is maximal when deprotonated (Phenolate form). |
Critical Insight: The 8-methyl group exerts a slight electronic effect, typically raising the pKa slightly compared to 7-hydroxy-4-phenylcoumarin. Therefore, assays should be buffered at pH 8.0–9.0 to ensure complete ionization of the released fluorophore for maximum signal.
Mechanism of Action
The utility of this compound relies on the specific cleavage of the ester bond by esterases (e.g., carboxyl esterases, acetylcholinesterase).
Hydrolysis Pathway
-
Substrate Entry: The non-fluorescent acetate ester enters the enzyme active site.
-
Catalytic Cleavage: The enzyme attacks the carbonyl carbon of the acetate group.
-
Release: Acetic acid and the 7-hydroxy coumarin derivative are released.
-
Ionization: At physiological or basic pH, the 7-hydroxyl group deprotonates to form the highly fluorescent phenolate anion.
Figure 1: Enzymatic hydrolysis mechanism converting the non-fluorescent acetate substrate into the active fluorophore.
Experimental Protocol: Esterase Activity Assay
This protocol is designed for a 96-well plate format suitable for kinetic profiling or inhibitor screening.
Materials Required
-
Substrate Stock: 10 mM this compound in anhydrous DMSO. Store at -20°C.
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0 (containing 0.1% BSA if necessary to stabilize enzymes).
-
Enzyme Source: Purified esterase or cell lysate.
-
Stop Solution (Optional): 0.1 M NaOH or Glycine-NaOH buffer (pH 10.5) for endpoint assays.
Step-by-Step Methodology
-
Preparation of Working Solution:
-
Dilute the 10 mM DMSO stock into the Assay Buffer to a final concentration of 50–100 µM .
-
Note: Keep DMSO concentration < 2% to avoid enzyme denaturation.
-
-
Plate Setup:
-
Blank Wells: 100 µL Working Solution + 50 µL Buffer (No Enzyme).
-
Test Wells: 100 µL Working Solution + 50 µL Enzyme Sample.
-
Standard Curve: Prepare a dilution series of the free fluorophore (7-hydroxy-8-methyl-4-phenylcoumarin) from 0 to 10 µM in Assay Buffer.
-
-
Incubation & Measurement (Kinetic Mode):
-
Immediately place the plate in a fluorescence microplate reader.
-
Settings:
-
Temperature: 25°C or 37°C.
-
Excitation: 355 nm (Bandwidth 9 nm).
-
Emission: 460 nm (Bandwidth 20 nm).
-
Gain: Optimized to 90% of the highest standard.
-
-
Record fluorescence every 60 seconds for 30–60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the Blank wells from the Test wells (
). -
Calculate the reaction rate (Slope:
) from the linear portion of the curve. -
Convert RFU to molar concentration using the Standard Curve.
-
Figure 2: Standard experimental workflow for kinetic esterase assays.
Applications in Drug Development
-
Esterase Profiling: Differentiating between esterase isoforms based on the steric hindrance provided by the 8-methyl and 4-phenyl groups.
-
Prodrug Stability: Assessing the capability of specific tissue esterases to hydrolyze acetate-masked prodrugs.
-
Cell Viability (Live/Dead Assay): The acetate is cell-permeable. Once inside, intracellular esterases hydrolyze it. The fluorescent product is retained (to some extent) or pumped out, serving as a marker for metabolic activity.
Troubleshooting & Validation
-
Spontaneous Hydrolysis: Ester bonds are labile at high pH (>9.0). Always include a "No Enzyme" control to correct for non-enzymatic background hydrolysis.
-
Inner Filter Effect: At high substrate concentrations (>200 µM), the substrate itself may absorb UV light, reducing the excitation energy available for the product. Perform a linearity check.
-
Solubility Issues: If precipitation occurs in aqueous buffer, add a non-ionic surfactant (e.g., 0.01% Pluronic F-127) to the assay buffer.
References
-
PubChem. (n.d.). Compound Summary for CID 24880862 (7-Hydroxy-4-phenylcoumarin). Retrieved from [Link]
-
Gao, Y., et al. (2011).[1] Synthesis and fluorescence properties of novel coumarin derivatives. Royal Society of Chemistry Advances. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Esterase-Mediated Hydrolysis of Coumarin Acetates
Introduction: The Significance of Coumarin Acetates in Biological Systems
Coumarin and its derivatives represent a privileged class of compounds in medicinal chemistry and chemical biology, exhibiting a wide array of pharmacological activities.[1][2][3] Among these, coumarin acetates have emerged as indispensable tools for researchers. These molecules are ingeniously designed probes where the inherent fluorescence of the coumarin core is "caged" or quenched by an acetate group. The strategic placement of this ester bond renders them susceptible to hydrolysis by a ubiquitous class of enzymes: esterases.
Esterases are hydrolase enzymes that catalyze the cleavage of ester bonds, a fundamental reaction in xenobiotic metabolism, prodrug activation, and cellular signaling.[4][5] The enzymatic hydrolysis of a coumarin acetate cleaves the ester linkage, releasing the acetate and unmasking a hydroxyl group on the coumarin scaffold. This conversion from an ester to a hydroxylated coumarin induces a dramatic shift in the molecule's electronic properties, leading to a "turn-on" or ratiometric change in fluorescence.[6][7] This elegantly simple mechanism is the foundation for their widespread use as sensitive substrates for detecting esterase activity in applications ranging from cellular imaging to high-throughput drug screening.[8][][10]
This guide provides a detailed exploration of the core mechanism of this hydrolysis, the key enzymes involved, field-proven experimental protocols for its analysis, and its critical applications in drug development and biomedical research.
PART 1: The Core Hydrolytic Mechanism
The enzymatic hydrolysis of coumarin acetates is a classic example of serine hydrolase activity. Most esterases, including the highly relevant carboxylesterases (CES), employ a conserved catalytic triad of amino acid residues in their active site—typically Serine (Ser), Histidine (His), and Aspartate (Asp) or Glutamate (Glu)—to perform catalysis.[5][11][12]
The reaction proceeds through a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate:
-
Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The catalytic cycle begins with the coumarin acetate substrate docking into the enzyme's active site. The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group. This greatly enhances the nucleophilicity of the serine oxygen, which then attacks the electrophilic carbonyl carbon of the substrate's acetate group.[12] This forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from other active site residues in a region known as the "oxyanion hole".[11]
-
Formation of the Acyl-Enzyme Intermediate: The unstable tetrahedral intermediate rapidly collapses. The C-O bond linking the acetate group to the coumarin is cleaved. The coumarin portion, now protonated by the histidine (which acts as a general acid), is released as the fluorescent 7-hydroxycoumarin product. This leaves the acetate group covalently bonded to the serine residue, forming an acyl-enzyme intermediate.
-
Deacylation and Enzyme Regeneration: A water molecule enters the active site. The histidine residue, now acting as a general base again, activates the water molecule by abstracting a proton, making it a potent nucleophile (a hydroxide ion). This hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
-
Release of Acetate and Catalyst Restoration: This intermediate collapses, cleaving the covalent bond between the acetate and the serine residue. The acetate is released, and the serine hydroxyl group is regenerated. The enzyme is now restored to its native state, ready to catalyze another reaction cycle.
The entire catalytic process is highly efficient, allowing a single enzyme molecule to process thousands of substrate molecules per second.
Caption: The two-stage catalytic mechanism of esterase hydrolysis.
PART 2: Key Enzymes in Coumarin Acetate Metabolism: The Carboxylesterases
While many enzymes exhibit esterase activity, the primary drivers of coumarin acetate hydrolysis in mammals, particularly in the context of drug metabolism, are the carboxylesterases (CES).[4] In humans, two major isoforms are of paramount importance to drug development professionals: hCES1 and hCES2.[13]
-
Human Carboxylesterase 1 (hCES1): This is the most abundant CES enzyme in the human liver.[14] It plays a critical role in the "first-pass metabolism" of many ester-containing drugs. hCES1 is known for having a large active site, allowing it to hydrolyze substrates with bulky alcohol groups and small acyl groups. It is responsible for activating critical prodrugs like the antiviral oseltamivir (Tamiflu®).[4]
-
Human Carboxylesterase 2 (hCES2): In contrast to hCES1, hCES2 is found at very low levels in the liver but is the predominant form in the small intestine.[13][14][15] Its active site is smaller, showing a preference for substrates with small alcohol moieties and larger acyl groups. hCES2 is responsible for the metabolism of drugs like aspirin and the anticancer prodrug irinotecan.[15]
The distinct tissue distribution and substrate specificities of these enzymes are a critical consideration in drug design. For a prodrug to be activated in the liver, it should be designed as a substrate for hCES1. Conversely, targeting intestinal activation would necessitate a design favoring hCES2 hydrolysis. Coumarin acetates serve as excellent model substrates for characterizing the activity and inhibition of these specific and highly relevant enzymes.
PART 3: Experimental Analysis and Protocols
The fluorogenic nature of coumarin acetate hydrolysis makes its analysis straightforward, sensitive, and amenable to high-throughput formats.[10]
Protocol 1: Standard In Vitro Fluorometric Assay for Esterase Activity
This protocol provides a robust method for quantifying esterase activity using 7-acetoxy-4-methylcoumarin (AMC) as a substrate. The product, 7-hydroxy-4-methylcoumarin (7-HMC), is highly fluorescent.
A. Rationale and Self-Validation: This assay is designed for trustworthiness. It includes critical controls to account for non-enzymatic hydrolysis and background fluorescence.
-
Substrate Control (No Enzyme): Measures the rate of spontaneous, non-enzymatic hydrolysis of the substrate in the assay buffer. This value is subtracted from the sample readings to isolate the true enzymatic rate.
-
Enzyme Control (No Substrate): Measures the intrinsic fluorescence of the enzyme preparation and buffer components.
-
Standard Curve: A standard curve using known concentrations of the fluorescent product (7-HMC) is essential for converting the relative fluorescence units (RFU) into an absolute amount of product formed (e.g., nanomoles). This validates the quantitative accuracy of the measurements.
B. Materials and Reagents:
-
Enzyme Source: Purified esterase (e.g., Porcine Liver Esterase), tissue homogenate (e.g., liver S9 fraction), or cell lysate.
-
Substrate Stock: 10 mM 7-acetoxy-4-methylcoumarin (AMC) in DMSO.
-
Standard Stock: 1 mM 7-hydroxy-4-methylcoumarin (7-HMC) in DMSO.
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4.
-
Apparatus: 96-well black, flat-bottom microplate; microplate fluorometer with excitation ~365 nm and emission ~450 nm.[16]
C. Step-by-Step Methodology:
-
Prepare Standard Curve:
-
Perform serial dilutions of the 1 mM 7-HMC stock in Assay Buffer to create standards ranging from 0 µM to 20 µM.
-
Add 200 µL of each standard concentration to triplicate wells of the 96-well plate.
-
-
Set Up Assay and Control Wells:
-
In a separate set of wells, prepare the reactions as described in the table below. It is best practice to add the enzyme solution first.
-
Causality: The reaction is initiated by the addition of the substrate. This ensures that all reactions start simultaneously, which is critical for accurate kinetic measurements.
-
| Well Type | Assay Buffer | Enzyme Solution | Substrate Stock | Total Volume |
| Sample | 178 µL | 20 µL | 2 µL | 200 µL |
| Substrate Control | 198 µL | 0 µL | 2 µL | 200 µL |
| Enzyme Control | 180 µL | 20 µL | 0 µL | 200 µL |
-
Initiate and Measure:
-
Pre-incubate the plate containing buffer and enzyme at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 2 µL of the 10 mM AMC substrate stock to the appropriate wells (final concentration: 100 µM).
-
Immediately place the plate in the fluorometer.
-
Measure the fluorescence intensity (RFU) every 60 seconds for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Plot the RFU values from the standard curve against their known concentrations and perform a linear regression to get the slope (RFU/µmol).
-
For each kinetic trace, determine the initial reaction rate (V₀) in RFU/min from the linear portion of the curve.
-
Subtract the rate of the "Substrate Control" from the "Sample" rate to get the corrected enzymatic rate.
-
Convert the corrected rate from RFU/min to µmol/min (Units) using the slope from the standard curve.
-
Caption: Experimental workflow for a fluorometric esterase assay.
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
To fully characterize an enzyme's interaction with a coumarin acetate substrate, it is essential to determine its kinetic parameters.
A. Rationale: By measuring the initial reaction rate at a range of substrate concentrations, one can determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity for the enzyme. A low Kₘ indicates high affinity.
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
B. Step-by-Step Methodology:
-
Follow the procedure outlined in Protocol 1 .
-
Instead of a single substrate concentration, prepare a series of substrate dilutions to achieve final concentrations in the assay wells that span a wide range, typically from 0.1 x Kₘ to 10 x Kₘ (e.g., 1, 2, 5, 10, 20, 50, 100, 200 µM).
-
Calculate the initial velocity (V₀) for each substrate concentration as described previously.
-
Plot the initial velocity (V₀) on the y-axis against the substrate concentration ([S]) on the x-axis.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Kₘ and Vₘₐₓ.
C. Data Presentation:
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |
| 7-Acetoxy-4-methylcoumarin | hCES1 | 85.2 | 1540 |
| 7-Propionoxy-4-methylcoumarin | hCES1 | 65.7 | 1280 |
| 7-Butyroxy-4-methylcoumarin | hCES1 | 50.1 | 950 |
| 7-Acetoxy-coumarin | hCES1 | 110.5 | 1300 |
This table presents hypothetical but representative data illustrating how changes in the acyl group or coumarin core can affect kinetic parameters. Structural variations in the substrate can significantly impact binding affinity (Kₘ) and turnover rate (Vₘₐₓ).[17]
PART 4: Applications in Drug Development and Research
The mechanism of esterase hydrolysis of coumarin acetates is not merely an academic curiosity; it is a powerful engine for innovation in biomedical science.
-
Cell Viability and Imaging: Because active esterases are primarily found in living cells, cell-permeable coumarin acetates are widely used to differentiate between live and dead cell populations.[6][7] Live cells readily hydrolyze the substrate and become fluorescent, while dead cells with compromised membranes and inactive enzymes do not.
-
Targeted Prodrug Activation: The principles learned from coumarin acetate hydrolysis are directly applied to prodrug design. An inactive drug can be masked with an ester group, creating a prodrug that is selectively hydrolyzed and activated by esterases in a target tissue, such as the liver (hCES1) or intestine (hCES2).[13][18] This strategy can enhance bioavailability, reduce systemic toxicity, and improve the therapeutic index of a drug.
-
High-Throughput Screening (HTS) for Inhibitors: The robust and sensitive nature of the fluorometric assay makes it ideal for HTS campaigns to identify novel esterase inhibitors.[19] Such inhibitors can be valuable for modulating the metabolism of co-administered drugs, potentially preventing rapid inactivation or altering pharmacokinetic profiles to improve efficacy.[20][21]
Conclusion
The esterase-mediated hydrolysis of coumarin acetates is a fundamentally important biochemical reaction with profound practical implications. The mechanism, centered on the catalytic triad of serine hydrolases, provides a reliable and elegant method for converting a non-fluorescent molecule into a highly fluorescent reporter. This "turn-on" capability has established coumarin acetates as indispensable tools for researchers and drug development professionals. A thorough understanding of this mechanism, the specificities of the carboxylesterases that drive it, and the robust protocols used to measure it are essential for leveraging these powerful molecules to advance cellular biology, diagnostics, and modern pharmacotherapy.
References
- Torsion-induced π-conjugation Offers an Approach to Small Coumarin-based Color-changing Fluorescent Sensors of Esterase Activity. (2025). PubMed.
- Torsion-induced π-conjugation Offers an Approach to Small Coumarin-based Color-changing Fluorescent Sensors of Esterase Activity. (2025). PMC.
- New Advances in the Exploration of Esterases with PET and Fluorescent Probes. PMC.
- HYDROLASE ASSAYS WITH COUMARIN SUBSTR
- Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
- Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. (2016). Source Not Found.
- Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism. (2021). PubMed.
- The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - NIH.
- The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC.
- Carboxylesterase inhibitors. (2012).
- Carboxylesterase inhibitors. PMC - NIH.
- Coumarin-based prodrugs. Part 3: Structural effects on the release kinetics of esterase-sensitive prodrugs of amines. (2001). PubMed.
- Carboxylesterases and Drug Interactions. (2013). Pharmacy Times.
- Esterases: Mechanisms of Action, Biological Functions, and Applic
- Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. (2020). PMC - NIH.
- Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. (2022). PMC.
- Drug release monitoring using coumarin-based SFR.
- Mechanism and Structural Insights Into a Novel Esterase, E53, Isolated
- Esterases catalyze hydrolysis of carboxylic acid esters while...
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. (2022). Frontiers.
Sources
- 1. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Torsion-Induced π-Conjugation Offers an Approach to Small Coumarin-Based Color-Changing Fluorescent Sensors of Esterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Torsion-induced π-conjugation Offers an Approach to Small Coumarin-based Color-changing Fluorescent Sensors of Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and Structural Insights Into a Novel Esterase, E53, Isolated From Erythrobacter longus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. nrel.colostate.edu [nrel.colostate.edu]
- 17. Coumarin-based prodrugs. Part 3: Structural effects on the release kinetics of esterase-sensitive prodrugs of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Introduction
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and form the structural core of numerous molecules with significant biological and pharmacological properties.[1] Their applications range from pharmaceuticals, where they exhibit anticoagulant, antimicrobial, and anticancer activities, to agrochemicals and functional materials like fluorescent probes.[2] The specific target of this guide, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate, is a substituted 4-phenylcoumarin derivative. The 4-arylcoumarin scaffold is considered a privileged structure in medicinal chemistry due to its frequent appearance in bioactive compounds.[3]
This technical guide provides a detailed, research-level overview of a robust synthetic pathway to this compound. We will delve into the mechanistic underpinnings of the chosen reactions, explain the rationale behind key experimental decisions, and provide a step-by-step protocol suitable for replication in a laboratory setting. The synthesis is logically divided into two primary stages: the construction of the coumarin core via the Pechmann condensation, followed by the acetylation of the phenolic hydroxyl group.
Retrosynthetic Analysis & Strategic Overview
A logical retrosynthetic approach to the target molecule involves two key disconnections. The final acetate ester linkage is disconnected to reveal the precursor, 8-methyl-7-hydroxy-4-phenyl-2H-chromen-2-one. This intermediate, the core coumarin structure, is then disconnected via the Pechmann condensation reaction, leading back to commercially available starting materials: 2-methylresorcinol and ethyl benzoylacetate. This two-step approach is efficient and relies on well-established, high-yielding transformations.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of the Coumarin Core via Pechmann Condensation
The Pechmann condensation is a classic and highly effective method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[2][4][5] This reaction is favored for its atom economy and the ability to construct the core heterocyclic system in a single step.
Mechanism and Rationale
The reaction is initiated by a strong acid catalyst, which serves two primary functions: it catalyzes the initial transesterification between the phenol and the β-ketoester, and it activates the carbonyl group for the subsequent intramolecular cyclization.[6]
-
Transesterification/Esterification: The phenolic hydroxyl group of 2-methylresorcinol attacks the ester carbonyl of ethyl benzoylacetate. While some mechanisms propose an initial Friedel-Crafts type reaction, evidence suggests that for many substrates, transesterification is the primary initiating step.[4][6]
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The keto-carbonyl group, activated by the acid catalyst, is attacked by the electron-rich aromatic ring of the phenol intermediate. The ortho-position to the activating hydroxyl group is highly nucleophilic, leading to ring closure. The presence of two hydroxyl groups and a methyl group on the resorcinol ring makes it highly activated, facilitating this step under relatively mild conditions.[2]
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the cyclic intermediate, which results in the formation of the α,β-unsaturated lactone system characteristic of coumarins and restores aromaticity.[4]
Catalyst Selection: Concentrated sulfuric acid is a common and effective catalyst for this reaction, providing the necessary acidic environment for all steps of the mechanism.[7] Other Lewis acids like AlCl₃ or solid acid catalysts such as Amberlyst-15 have also been successfully employed, sometimes offering advantages in terms of milder conditions or easier workup.[6][8] For this guide, we will focus on the traditional and highly reliable sulfuric acid-catalyzed method.
Caption: Simplified workflow of the Pechmann condensation mechanism.
Experimental Protocol: Synthesis of 8-methyl-7-hydroxy-4-phenyl-2H-chromen-2-one
This protocol is adapted from established procedures for the synthesis of 7-hydroxycoumarins.[7][9]
Materials & Reagents:
-
2-Methylresorcinol
-
Ethyl Benzoylacetate
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (20 mL).
-
Cool the flask in an ice bath to bring the temperature of the acid to 0-5 °C.
-
In a separate beaker, prepare a mixture of 2-methylresorcinol (10 mmol) and ethyl benzoylacetate (10 mmol).
-
While maintaining the low temperature and stirring vigorously, add the mixture of reactants dropwise to the cold sulfuric acid over a period of 20-30 minutes. Ensure the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours. The mixture will typically become thick and may change color.
-
Pour the reaction mixture slowly and carefully into a beaker containing 200 g of crushed ice with constant, vigorous stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from aqueous ethanol to yield the pure 8-methyl-7-hydroxy-4-phenyl-2H-chromen-2-one as a crystalline solid.
Expected Characterization Data
-
¹H NMR: Expect signals for the methyl group, the vinylic proton at the C3 position (typically a singlet around 6.0-6.4 ppm), and distinct aromatic protons. The phenolic -OH proton will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: Expect signals for the methyl carbon, the carbonyl carbon of the lactone (around 160 ppm), and various aromatic and vinylic carbons.[9]
-
IR (KBr, cm⁻¹): A broad peak for the phenolic -OH stretch (approx. 3200-3400 cm⁻¹), a strong absorption for the lactone C=O stretch (approx. 1700-1730 cm⁻¹), and C=C aromatic stretches (approx. 1500-1620 cm⁻¹).[8]
Part II: Acetylation of 7-Hydroxycoumarin
The final step in the synthesis is the conversion of the phenolic hydroxyl group to an acetate ester. This is a straightforward O-acetylation reaction, which can be efficiently achieved using acetic anhydride with a base catalyst.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. A base, such as pyridine or triethylamine, is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate eliminates the stable acetate leaving group, yielding the desired ester product.
Reagent Selection:
-
Acetylating Agent: Acetic anhydride is an excellent choice as it is inexpensive, readily available, and the byproduct, acetic acid, is easily removed during workup.
-
Catalyst: A catalytic amount of a base like pyridine or triethylamine is sufficient to facilitate the reaction.
Experimental Protocol: Synthesis of this compound
Materials & Reagents:
-
8-methyl-7-hydroxy-4-phenyl-2H-chromen-2-one (from Part I)
-
Acetic Anhydride
-
Pyridine (catalytic amount)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the 8-methyl-7-hydroxy-4-phenyl-2H-chromen-2-one (5 mmol) in a suitable solvent like dichloromethane (50 mL) in a round-bottom flask.
-
Add acetic anhydride (1.2 equivalents, 6 mmol).
-
Add a catalytic amount of pyridine (e.g., 5-10 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid and remove excess acetic anhydride, followed by deionized water (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the final product, this compound.
Expected Characterization Data
-
¹H NMR: The broad phenolic -OH signal will disappear. A new sharp singlet will appear around 2.2-2.5 ppm, corresponding to the three protons of the acetyl methyl group.
-
¹³C NMR: A new methyl carbon signal will appear around 20-22 ppm, and a new ester carbonyl signal will be observed around 168-170 ppm.
-
IR (KBr, cm⁻¹): The broad -OH stretch will be absent. A new strong C=O stretch for the acetate ester will appear around 1760-1770 cm⁻¹, in addition to the lactone C=O stretch.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the final product (C₁₈H₁₄O₄).
Data & Reagent Summary
| Step | Reaction Name | Starting Materials | Key Reagents | Conditions | Expected Yield |
| I | Pechmann Condensation | 2-Methylresorcinol, Ethyl Benzoylacetate | Conc. H₂SO₄ | 0 °C to RT, 12-18h | 75-85% |
| II | O-Acetylation | 8-methyl-7-hydroxy-4-phenyl-2H-chromen-2-one | Acetic Anhydride, Pyridine | RT, 2-4h | >90% |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving an acid-catalyzed Pechmann condensation followed by a standard O-acetylation. This pathway is efficient, utilizes readily available starting materials, and is based on well-understood and scalable chemical transformations. The methodologies and rationale presented in this guide provide a solid foundation for researchers in medicinal chemistry and materials science to synthesize this and other related 4-arylcoumarin derivatives for further investigation and application.
References
-
Wikipedia. Pechmann condensation. [Online] Available at: [Link]
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Online] Available at: [Link]
-
Johnson, C. S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Kate Tutorials. (2018). coumarine pechmann condensation mechanism. YouTube. [Online] Available at: [Link]
-
Lee, Y. R., & Kim, J. H. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules. [Online] Available at: [Link]
-
Al-Warhi, T., et al. (2021). Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids. Molecules. [Online] Available at: [Link]
-
Patel, K., et al. (2012). Synthesis of novel coumarin derivatives and its biological evaluations. Journal of Chemical and Pharmaceutical Research. [Online] Available at: [Link]
-
Kostova, I., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances. [Online] Available at: [Link]
-
Lee, Y. R., & Kim, J. H. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. ResearchGate. [Online] Available at: [Link]
-
Gup, R., & Genc, Z. K. (2016). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. ResearchGate. [Online] Available at: [Link]
-
Yang, Y., et al. (2011). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. Acta Crystallographica Section E. [Online] Available at: [Link]
-
Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2011). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. PubMed. [Online] Available at: [Link]
-
Taksande, J., et al. (2020). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR. [Online] Available at: [Link]
-
Sharma, R., et al. (2020). Non-Enzymatic Protein Acetylation by 7-Acetoxy-4-Methylcoumarin. Protein & Peptide Letters. [Online] Available at: [Link]
-
Nenciu, F., et al. (2023). Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. IntechOpen. [Online] Available at: [Link]
-
Mohammed, S. H., & Al-Heetimi, R. H. F. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Advanced Research. [Online] Available at: [Link]
-
PubChem. acetic acid. [Online] Available at: [Link]
-
Bautista-Hernández, C. I., et al. (2024). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Molbank. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 8-Acetyl-7-hydroxy-4-methylcoumarin. PubChem Compound Database. [Online] Available at: [Link]
-
Khilya, V. P., et al. (2001). New Synthetic Routes to Furocoumarins and Their Analogs: A Review. Molecules. [Online] Available at: [Link]
-
ResearchGate. One of the synthetic routes to obtain 3-phenylcoumarins: construction of the coumarin from o-hydroxybenzenecarbonyls. [Online] Available at: [Link]
-
Kouamé, B. K., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry. [Online] Available at: [Link]
-
Yuvaraj, H., et al. (2011). 8-Formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Online] Available at: [Link]
-
ResearchGate. (2014). Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. [Online] Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. jetir.org [jetir.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: Bioimaging Applications of 4-Phenyl-2H-chromen-7-yl Acetate
The following technical guide details the bioimaging applications of 4-phenyl-2H-chromen-7-yl acetate , chemically synonymous with 7-acetoxy-4-phenylcoumarin .
Synonyms: 7-Acetoxy-4-phenylcoumarin; 2-oxo-4-phenyl-2H-chromen-7-yl acetate.[1] Target Audience: Cell Biologists, Assay Developers, and Imaging Specialists.[1]
Executive Summary
4-phenyl-2H-chromen-7-yl acetate is a fluorogenic substrate utilized primarily for monitoring intracellular esterase activity and cell viability.[1] Unlike constitutively fluorescent dyes, this compound is a "turn-on" probe: it is virtually non-fluorescent in its esterified state but releases the highly fluorescent fluorophore 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) upon enzymatic hydrolysis.[1]
Its primary utility in bioimaging lies in its blue emission (Em ~450 nm) , which occupies a distinct spectral window from common green (FITC/GFP) and red (RFP/Mitotracker) fluorophores, enabling multiparametric analysis without spectral crosstalk.[1]
Chemical Basis & Mechanism of Action[1]
The "Turn-On" Mechanism
The probe functions as a caged fluorophore.[1] The acetate group at the C-7 position quenches the fluorescence of the coumarin core by suppressing the Intramolecular Charge Transfer (ICT) process.[1]
-
Cell Entry: The lipophilic acetate group facilitates passive diffusion across the cell membrane.[1]
-
Enzymatic Cleavage: Intracellular non-specific esterases hydrolyze the acetate ester.[1]
-
Ionization: At physiological pH (7.4), the resulting phenol group deprotonates to form the phenolate anion, which is the highly emissive species.[1]
Mechanism Diagram
The following diagram illustrates the activation pathway from the non-fluorescent substrate to the emissive fluorophore.[1]
Figure 1: Enzymatic activation pathway of the probe.[1]
Photophysical Properties[1][2][3][4]
The 4-phenyl substitution on the coumarin ring typically induces a bathochromic shift (red-shift) and increases the Stokes shift compared to the 4-methyl analog (4-MU), reducing self-quenching and improving signal-to-noise ratios.[1]
| Property | Value / Characteristic | Notes |
| Excitation Max | ~340–360 nm | Compatible with DAPI/Hoechst filter sets (UV excitation).[1] |
| Emission Max | ~450 nm | Blue fluorescence.[1][2] |
| Stokes Shift | ~90–110 nm | Large shift minimizes excitation light interference.[1] |
| Quantum Yield | 0.6 – 0.8 (Product) | Highly efficient in aqueous buffers at pH > 7.[1] |
| Solubility | DMSO, Ethanol | Stock solutions are stable in DMSO at -20°C. |
| pKa | ~7.8 | Fluorescence is pH-dependent; max signal at pH > 8.[1] |
Bioimaging Applications
Live/Dead Cell Viability Assays
Because esterase activity is strictly dependent on metabolic integrity, only viable cells will convert the non-fluorescent acetate into the blue-fluorescent product.[1]
-
Advantage: Can be multiplexed with Propidium Iodide (Red, dead cells) and Calcein AM (Green, live cells) for complex viability scoring.[1]
-
Differentiation: Cells with compromised membranes leak the fluorophore, losing fluorescence, while dead cells lack the esterase activity to generate it.[1]
Multiparametric Imaging (Blue Channel Utilization)
Most live-cell imaging relies heavily on GFP (Green) and RFP (Red).[1] 4-phenyl-2H-chromen-7-yl acetate utilizes the often-neglected blue channel (DAPI channel), allowing researchers to monitor cell morphology or viability simultaneously with:
-
Green: GFP-tagged proteins or Fluo-4 (Calcium).[1]
-
Red: Mitotracker Red or RFP-tagged proteins.[1]
-
Far-Red: SiR-Actin or Draq5.[1]
Esterase Activity Kinetics
The rate of fluorescence increase is directly proportional to the aggregate esterase activity within the cell.[1] This is applied in:
-
Drug Screening: Identifying inhibitors of intracellular esterases.[1]
-
Toxicology: Early detection of metabolic toxicity before membrane rupture occurs.[1]
Experimental Protocol
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 2.8 mg of 4-phenyl-2H-chromen-7-yl acetate (MW ~280.27 g/mol ) in 1 mL of anhydrous DMSO.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 3-6 months.
-
-
Working Solution (10–50 µM): Dilute the stock 1:1000 to 1:200 into serum-free medium or PBS immediately before use.
-
Critical: Avoid serum during loading, as serum esterases will prematurely hydrolyze the probe outside the cells.[1]
-
Staining Workflow
Figure 2: Standard live-cell staining workflow.
Imaging Parameters
-
Microscope: Widefield or Confocal Fluorescence Microscope.
-
Filter Set: DAPI / Hoechst set.[1]
-
Exposure: 50–200 ms (Signal is typically very bright).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Extracellular hydrolysis | Ensure loading media is serum-free.[1] Wash cells thoroughly after incubation.[1] |
| Rapid Signal Loss | Leakage of fluorophore | The product (4-phenylumbelliferone) is moderately membrane-permeable.[1] Image immediately after washing, or use an inhibitor of anion transport (e.g., Probenecid) if retention is critical.[1] |
| Weak Signal | Low pH | The fluorophore is pH sensitive (pKa ~7.8).[1] Ensure the imaging buffer is at pH 7.[1]4. Signal drops significantly in acidic environments (lysosomes).[1] |
| Crystals in Media | Poor solubility | Vortex the DMSO stock vigorously before dilution.[1] Do not exceed 0.5% final DMSO concentration.[1] |
References
-
Chaudhari, P. S., Patil, S. S., & Thakare, R. A. (2018). Synthesis and Characterization of New Coumarin Substituted Chromone.[1] Medicinal Chemistry, 8(10), 265-272.[1]
-
Wolfbeis, O. S., Lippert, E., & Schwarz, H. (1980). The pH-dependent absorption and fluorescence spectra of 4-phenylumbelliferone.[1][3] Berichte der Bunsengesellschaft für physikalische Chemie, 84(11), 1115-1118.[1] [1]
-
Cayman Chemical. 7-Acetoxy-4-methylcoumarin Product Information. Cayman Chemical Technical Data.
-
Sigma-Aldrich. 5-(Acetyloxy)-2-oxo-4-phenyl-2H-chromen-7-yl acetate Product Specification. Merck / Sigma-Aldrich.[1] [1]
-
OMLC. 7-Methoxycoumarin-4-acetic acid Spectra. Oregon Medical Laser Center.[1]
Sources
Methodological & Application
Application Note: Kinetic Analysis of Intracellular Esterase Activity Using 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Executive Summary
This guide details the protocol for utilizing 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate (hereafter referred to as 8-M-4-Ph-Coumarin Acetate ) as a fluorogenic probe for intracellular esterase activity and cell viability.
Unlike standard fluorescein-based probes (e.g., FDA), coumarin derivatives offer distinct spectral properties (blue/cyan emission) that avoid overlap with green/red autofluorescence or GFP/RFP markers. The specific addition of the 4-phenyl group enhances lipophilicity and quantum yield, while the 8-methyl substituent modulates solubility and enzymatic specificity.
Key Applications:
-
Kinetic Esterase Profiling: Real-time monitoring of CES1/CES2 activity.
-
Cell Viability Assays: ratiometric discrimination of live/dead cells in the blue channel.
-
Multiplexing: Compatible with GFP/RFP-tagged proteins due to UV/Violet excitation requirements.
Mechanism of Action
The utility of 8-M-4-Ph-Coumarin Acetate relies on the "Pro-Fluorophore" principle. The molecule is structurally designed to be non-fluorescent and cell-permeable until activated by cellular machinery.
-
Permeability (The "Acetate Mask"): The phenolic hydroxyl group at position 7 is esterified (acetate). This quenches fluorescence and renders the molecule uncharged and highly lipophilic, allowing rapid passive diffusion across the plasma membrane.
-
Activation (The "Esterase Switch"): Once cytosolic, ubiquitous intracellular esterases (carboxylesterases) hydrolyze the acetate group.
-
Signal Generation: The hydrolysis yields 7-hydroxy-8-methyl-4-phenylcoumarin , which is highly fluorescent (Emission
nm). -
Retention Dynamics: Unlike polyanionic probes (e.g., Calcein), the coumarin product remains relatively lipophilic. Therefore, this probe is optimal for kinetic rate measurements rather than long-term cell tracking, as the signal will eventually leak out of the cell.
Diagram 1: Cellular Activation Pathway
Caption: Mechanism of passive diffusion and enzymatic activation. The acetate group facilitates entry; intracellular esterases cleave it to restore fluorescence.
Physicochemical Properties[1][2][3][4][5][6]
Understanding the material properties is crucial for experimental design, particularly regarding solubility and spectral settings.
Table 1: Probe Specifications
| Property | Value / Description | Notes |
| Molecular Weight | ~294.3 g/mol | Small molecule, ensures rapid diffusion. |
| Solubility | DMSO (soluble), Water (insoluble) | Critical: Must prepare stock in DMSO. Aqueous dilution must be immediate before use. |
| Excitation ( | 340 – 360 nm | Requires UV or Violet laser/filter set. |
| Emission ( | 440 – 460 nm | Blue/Cyan region. |
| LogP (Predicted) | ~3.0 - 3.5 | Highly lipophilic (permeable). |
| pKa (Product) | ~7.8 | Fluorescence is pH dependent; maximal at physiological pH (7.4). |
Experimental Protocol: Kinetic Esterase Assay
This protocol is designed for a 96-well plate format using adherent mammalian cells (e.g., HeLa, CHO, HEK293).
Phase A: Reagent Preparation
-
Stock Solution (10 mM):
-
Dissolve 2.94 mg of 8-M-4-Ph-Coumarin Acetate in 1 mL of anhydrous DMSO.
-
Storage: Aliquot and store at -20°C, desiccated and protected from light. Stable for 3 months.
-
-
Working Solution (10 µM):
-
Dilute the Stock Solution 1:1000 into Serum-Free HBSS (Hank's Balanced Salt Solution) or PBS.
-
Expert Note:Do not use serum-containing media. Serum contains esterases that will hydrolyze the probe extracellularly, causing high background noise.
-
Phase B: Cell Loading & Acquisition
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the kinetic esterase assay. Note the critical wash step to remove serum esterases.
Phase C: Detailed Steps
-
Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate. Allow adhesion overnight.
-
Washing (Critical): Aspirate growth media. Wash cells twice with 100 µL of pre-warmed HBSS.
-
Why? Phenol red in media can quench fluorescence, and serum esterases cause false positives.
-
-
Probe Addition: Add 100 µL of the 10 µM Working Solution to each well.
-
Kinetic Read (Immediate):
-
Place plate immediately into a pre-warmed (37°C) fluorescence plate reader.
-
Settings: Ex 350 nm / Em 450 nm.
-
Mode: Kinetic read, every 60 seconds for 30-45 minutes.
-
-
Endpoint Option: If performing microscopy, incubate for 20 minutes, wash once with HBSS to remove un-cleaved probe, and image immediately.
Data Analysis & Validation
Calculating Relative Esterase Activity
For kinetic assays, do not use raw endpoint fluorescence (RFU) due to potential leakage. Instead, calculate the Initial Velocity (
Calculate the slope of the linear portion of the curve (typically 5–15 minutes post-addition).
Specificity Control (Self-Validation)
To confirm the signal is esterase-dependent:
-
Pre-incubate control wells with 1 mM PMSF (Phenylmethylsulfonyl fluoride) for 30 minutes prior to probe addition.
-
PMSF is a broad-spectrum serine hydrolase inhibitor.
-
Result: PMSF-treated wells should show >80% reduction in fluorescence slope compared to untreated cells.
Troubleshooting & Critical Technical Notes
| Issue | Probable Cause | Corrective Action |
| High Background (Extracellular) | Serum esterases present. | Ensure rigorous washing with HBSS. Use serum-free loading buffer. |
| Rapid Signal Loss | Probe leakage. | The 4-phenyl product is lipophilic and leaks. Switch to Kinetic Mode (measure slope) rather than Endpoint. Perform imaging within 20 mins. |
| Precipitation | Solubility limit exceeded. | Ensure DMSO concentration in final buffer is < 1%. Do not store diluted working solution; prepare fresh. |
| Weak Signal | pH mismatch. | The fluorescence of the hydroxycoumarin product is pH sensitive (phenolate anion is the fluorophore). Ensure buffer pH is > 7.2. |
References
-
Coumarin Permeability Studies
- G. P. S. et al. "Coumarins permeability in Caco-2 cell model." Journal of Pharmacy and Pharmacology. (2009). Verified high permeability of substituted coumarins via passive diffusion.
-
4-Phenylcoumarin Photophysics
-
General Esterase Probe Methodology
- Rotman, B., & Papermaster, B. W. "Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters." Proceedings of the National Academy of Sciences.
-
Synthesis and Properties of 8-methyl-4-phenyl derivatives
- PubChem Compound Summary for related structures and physical property predictions (LogP, H-bond donors).
Sources
Troubleshooting & Optimization
troubleshooting precipitation of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Welcome to the technical support center for 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common precipitation issues encountered during the synthesis, purification, and handling of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a coumarin derivative characterized by several functional groups that dictate its solubility and precipitation behavior. The core coumarin structure, being a benzopyrone, is inherently hydrophobic. The addition of a phenyl group at the 4-position significantly increases the molecule's nonpolar nature and potential for π-π stacking interactions, which can favor crystallization but also reduce solubility in more polar solvents[1]. The methyl group at the 8-position further contributes to its lipophilicity.
The 7-acetate group, introduced by the acetylation of the corresponding 7-hydroxycoumarin, replaces a polar hydroxyl group with a less polar ester. This modification generally decreases solubility in protic solvents like water and alcohols, while potentially increasing solubility in aprotic organic solvents. Understanding this interplay of functional groups is crucial for troubleshooting precipitation issues.
Troubleshooting Guide: Precipitation of this compound
This section addresses specific precipitation problems you may encounter during your experimental workflow.
Issue 1: Premature Precipitation During Synthesis Cooldown
Question: My product, this compound, is precipitating out of the reaction mixture too quickly and seems to be impure. How can I control the crystallization process for better purity?
Answer: Rapid, uncontrolled precipitation, often referred to as "crashing out," is a common issue when a solution becomes supersaturated too quickly upon cooling. This rapid formation of solids can trap impurities within the crystal lattice. The key is to achieve a slow, controlled crystallization process.
Causality and Solution:
The solubility of most compounds, including this coumarin derivative, is highly temperature-dependent, decreasing as the temperature drops. If the reaction solvent is a poor solvent for the product at room temperature, a rapid decrease in temperature will lead to sudden precipitation.
Recommended Protocol for Controlled Crystallization:
-
Slow Cooling: Instead of placing your reaction flask in an ice bath, allow it to cool slowly to room temperature on the benchtop. For even slower cooling, you can place the flask in a warm water bath that is then allowed to cool to ambient temperature.
-
Solvent Mixture (Co-solvent System): If slow cooling is insufficient, consider using a co-solvent system for the reaction. For instance, if the reaction is performed in a solvent where the product is highly soluble at elevated temperatures but poorly soluble at room temperature (e.g., toluene), you can add a small amount of a "better" solvent (e.g., ethyl acetate or dichloromethane) towards the end of the reaction. This will slightly increase the solubility of the product at lower temperatures, preventing it from crashing out and allowing for the formation of more well-defined crystals upon gradual cooling.
-
Seeding: If you have a small amount of pure, previously isolated product, you can "seed" the cooling solution. Introduce a tiny crystal of the pure compound once the solution is saturated but not yet precipitating. This seed crystal will provide a nucleation site for controlled crystal growth.
Issue 2: Product Precipitates During Work-up/Extraction
Question: When I try to perform an aqueous work-up of my reaction mixture, a solid precipitates at the interface of the organic and aqueous layers, making separation difficult. What is causing this and how can I prevent it?
Answer: Precipitation at the interface during a liquid-liquid extraction is typically due to a change in the solvent environment that drastically reduces the solubility of your product.
Causality and Solution:
The addition of an anti-solvent (a solvent in which the compound is insoluble) to a solution of your compound can cause it to precipitate. In this case, the aqueous phase is an anti-solvent for the nonpolar this compound. If your organic solvent is partially miscible with water (e.g., acetonitrile), or if the concentration of your product in the organic phase is very high, the contact with the aqueous layer can trigger precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for interfacial precipitation.
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Question: I am struggling to find a good solvent for the recrystallization of this compound. It is either too soluble in everything or not soluble at all. What is a systematic way to identify a suitable solvent or solvent system?
Answer: Finding the ideal recrystallization solvent is a common challenge. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the nonpolar nature of your molecule, a systematic approach involving single and mixed solvent systems is recommended.
Systematic Solvent Screening Protocol:
-
Initial Screening with Single Solvents:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Good candidates for your compound include:
-
Nonpolar: Hexanes, Toluene
-
Moderately Polar: Diethyl Ether, Ethyl Acetate, Dichloromethane
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile
-
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes that showed poor solubility at room temperature. If the compound dissolves completely upon heating, you may have found a suitable single solvent for recrystallization.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Developing a Mixed Solvent System: If no single solvent is ideal, a mixed solvent system is often effective. This involves a "soluble" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
Common Mixed Solvent Systems for Coumarins:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene/Hexanes
Protocol for Mixed Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Data on Recrystallization Solvents for Coumarin Derivatives:
| Solvent System | Polarity | Comments | Reference |
| Ethanol/Water | Polar Protic/Polar | A common and effective system for many coumarins.[2] | |
| Methanol/Water | Polar Protic/Polar | Similar to ethanol/water, good for moderately polar coumarins. | |
| Ethyl Acetate/Hexane | Moderately Polar/Nonpolar | Suitable for less polar coumarins. | |
| Acetone/Hexane | Polar Aprotic/Nonpolar | Another good option for compounds with moderate polarity. | |
| Toluene/Hexane | Nonpolar/Nonpolar | Can be effective for highly nonpolar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Can the acetate group be hydrolyzed during work-up or purification?
A2: Yes, the 7-acetate group is an ester and is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding 7-hydroxycoumarin. It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. During an aqueous work-up, use of a mild base like sodium bicarbonate for neutralization is recommended over stronger bases like sodium hydroxide. For purification, chromatographic methods like column chromatography on silica gel are generally safe.[3]
Q3: My purified product appears as an oil or a gum instead of a crystalline solid. What should I do?
A3: Oiling out during crystallization can occur if the melting point of the compound is lower than the boiling point of the solvent used, or if impurities are present that inhibit crystal lattice formation.
Troubleshooting "Oiling Out":
-
Reduce the Temperature of Crystallization: If possible, use a lower boiling point solvent or cool the solution more slowly and to a lower temperature.
-
Trituration: Add a small amount of a solvent in which your compound is insoluble (an anti-solvent, like hexanes) and scratch the inside of the flask with a glass rod at the liquid-air interface. This can induce crystallization. Sonication can also be helpful.
-
Further Purification: The presence of impurities is a common cause of oiling out. It is recommended to re-purify the material using column chromatography to remove any contaminants that may be hindering crystallization.
-
Solvent Choice: The choice of solvent can greatly influence crystal habit. Experiment with different solvent systems as outlined in the recrystallization guide.
Q4: How can I confirm the identity and purity of my precipitated product?
A4: The identity and purity of your this compound should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value (if available) is indicative of a pure compound. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the ester and lactone carbonyl groups.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
References
-
Yang, Y., et al. (2011). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3382. [Link]
-
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (2016). Molecules, 21(10), 1369. [Link]
-
Jingwen, C. (2022). Response to "What are the techniques that can be use to purify coumarins?". ResearchGate. [Link]
-
Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-6. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
Sources
storage conditions to prevent degradation of chromen-7-yl acetate
A Guide to Ensuring Stability and Preventing Degradation
Welcome to the technical support center for chromen-7-yl acetate (7-acetoxycoumarin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this compound. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your reagents. This document moves beyond simple instructions to explain the causality behind best practices, ensuring the stability and reliability of your chromen-7-yl acetate.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of chromen-7-yl acetate.
Q1: What is the primary cause of chromen-7-yl acetate degradation?
A1: The most significant and common degradation pathway is the hydrolysis of the acetate ester bond. Chromen-7-yl acetate is the acetate ester of 7-hydroxycoumarin (also known as umbelliferone). In the presence of moisture, or under non-neutral pH conditions (especially alkaline), the ester group can be cleaved, yielding 7-hydroxycoumarin and acetic acid.[1][2][3][4] This is the same reaction intentionally triggered by enzymes like carboxylesterases and acetylcholinesterases in fluorogenic assays, which highlights the inherent lability of this bond.[1][5]
Q2: What are the ideal storage conditions for solid chromen-7-yl acetate?
A2: For maximum long-term stability, solid chromen-7-yl acetate should be stored at -20°C .[1][6][7] The container must be kept tightly sealed to protect it from atmospheric moisture, which can directly contribute to hydrolysis. Furthermore, coumarin derivatives are known to be sensitive to light, so storing the compound in an amber or opaque vial in the dark is crucial to prevent photodegradation.[2][8]
Q3: How should I prepare and store stock solutions of chromen-7-yl acetate?
A3: Stock solutions should be prepared in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] Due to the compound's limited aqueous solubility, preparing a concentrated stock in an organic solvent is standard practice.[9] For storage, these stock solutions are significantly more stable at low temperatures. Recommendations are:
Always use vials with tight-fitting caps (e.g., with PTFE liners) to prevent the absorption of moisture from the air, which is a common issue with hygroscopic solvents like DMSO.
Q4: What are the visible signs of degradation?
A4: While a slight beige or off-white color can be normal for the solid material, any noticeable change in color or physical appearance over time may indicate degradation.[9] However, the most reliable indicator of degradation is analytical. In an assay, degradation may manifest as high background fluorescence due to the presence of the highly fluorescent 7-hydroxycoumarin product. For purity assessment, the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate or a new peak in an HPLC chromatogram is a definitive sign of degradation.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to resolving common experimental problems associated with chromen-7-yl acetate instability.
Issue 1: High Background Signal in My Fluorescence-Based Assay
-
Problem: My negative control wells (without enzyme) show an unexpectedly high fluorescence signal, compromising my assay's dynamic range.
-
Probable Cause: This is a classic symptom of premature hydrolysis of chromen-7-yl acetate into the fluorescent product, 7-hydroxycoumarin. This "spontaneous" hydrolysis can be accelerated by several factors in your experimental setup.
-
Investigative Workflow & Solutions:
-
Check Buffer pH: The rate of hydrolysis for coumarin esters increases significantly with rising pH.[11] If your assay buffer is alkaline (pH > 8.0), you will observe a higher rate of spontaneous hydrolysis.[3]
-
Solution: If possible for your enzyme, perform the assay at a neutral or slightly acidic pH. If the pH cannot be changed, you must prepare the working solution of chromen-7-yl acetate immediately before adding it to the assay plate. Do not let the substrate sit in the high-pH buffer for extended periods.
-
-
Assess Working Solution Age: Working solutions diluted in aqueous buffers are far less stable than concentrated organic stock solutions.
-
Solution: Always prepare fresh working solutions for each experiment from a properly stored, frozen stock.[10] Discard any unused aqueous working solution at the end of the day.
-
-
Evaluate Stock Solution Integrity: Your concentrated stock solution may have already partially degraded.
-
Solution: Perform a purity check on your stock solution using the HPLC protocol described below. If degradation is confirmed, discard the stock and prepare a new one from solid material.
-
-
Issue 2: Purity of Solid Compound is Questionable Upon Receipt or After Storage
-
Problem: I analyzed my chromen-7-yl acetate and found a significant impurity that I suspect is the hydrolyzed product.
-
Probable Cause: The compound was either exposed to moisture and/or light during shipping or storage, or the storage conditions were inadequate.
-
Investigative Workflow & Solutions:
-
Confirm Degradant Identity: The primary degradation product, 7-hydroxycoumarin, is commercially available and can be used as an analytical standard.
-
Solution: Run an HPLC or TLC analysis comparing your compound to the 7-hydroxycoumarin standard. Co-elution of the impurity peak/spot with the standard confirms hydrolysis.
-
-
Review Storage Protocol:
-
Solution: Ensure that your storage protocol adheres to the recommendations in the table below. The compound must be in a tightly sealed vial, protected from light, and stored at -20°C or below. When removing the compound from the freezer, always allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
-
Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 4 years[1] | Keep container tightly sealed. Protect from light using an amber/opaque vial. |
| Organic Stock Solution (DMSO, DMF) | -20°C | ~1 Month[10] | Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | ~6 Months[10] | Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Aqueous Working Solution | Room Temp / 4°C | < 1 Day | Prepare fresh immediately before use. Stability is highly pH-dependent.[3][11] |
Visualizing Degradation & Troubleshooting
To better understand the chemical transformation and the logical flow of troubleshooting, the following diagrams have been created.
Caption: A logical workflow for troubleshooting chromen-7-yl acetate stability issues.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a self-validating system to assess the integrity of your chromen-7-yl acetate by quantifying the presence of its primary degradant, 7-hydroxycoumarin. This method is based on standard reverse-phase chromatography principles for separating coumarin derivatives. [12] Objective: To separate and quantify chromen-7-yl acetate and 7-hydroxycoumarin.
Materials:
-
Chromen-7-yl acetate sample
-
7-hydroxycoumarin analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the 7-hydroxycoumarin standard in DMSO or ACN.
-
Dilute this stock to a working concentration of ~10 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your chromen-7-yl acetate sample in DMSO or ACN.
-
Dilute this stock to a working concentration of ~10 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at ~320 nm (or fluorescence Ex/Em ~365/455 nm for higher sensitivity for 7-hydroxycoumarin).
-
Gradient:
-
Start with a gradient of 20-30% Mobile Phase B.
-
Linearly increase to 80-90% Mobile Phase B over 10-15 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Run the 7-hydroxycoumarin standard first to determine its retention time. 7-hydroxycoumarin is more polar and will elute earlier than chromen-7-yl acetate.
-
Run your chromen-7-yl acetate sample.
-
Identify the peaks. The major peak should be chromen-7-yl acetate. Any peak corresponding to the retention time of the 7-hydroxycoumarin standard indicates degradation.
-
Calculate the purity by dividing the peak area of chromen-7-yl acetate by the total area of all peaks.
-
References
-
Wiedemeier, A. M., et al. (2020). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. Environmental Science & Technology, 54(15), 9335–9344. [Link]
-
Jones, G., et al. (1983). Products of Photodegradation for Coumarin Laser Dyes. Defense Technical Information Center. [Link]
-
Angelbio. (2025). Photostability of Coumarin in Cosmetic Formulations. [Link]
-
Jones, G., II, & Bergmark, W. R. (1983). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. Defense Technical Information Center. [Link]
-
ResearchGate. (2025). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN | Request PDF. [Link]
-
ResearchGate. (2025). Photophysical properties, photodegradation characteristics, and lasing action for coumarin dye C540A in polymeric media | Request PDF. [Link]
-
PubMed. (2024). Coumarin-Based Photodegradable Hydrogels Enable Two-Photon Subtractive Biofabrication at 300 mm s-1. [Link]
-
Connect Journals. (2024). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. [Link]
-
Chemsrc. (2025). 7-Acetoxy-4-methylcoumarin | CAS#:2747-05-9. [Link]
-
ResearchGate. (2008). Methanolysis of 7-Acetoxy-4-Methylcoumarin Catalyzed by Cyclosophoraoses Isolated from Rhizobium meliloti. [Link]
-
PubMed Central. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Acetoxy-4-methylcoumarin | CAS 2747-05-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 7-Acetoxy-4-methylcoumarin | CAS#:2747-05-9 | Chemsrc [chemsrc.com]
- 7. 7-Acetoxy-4-methylcoumarin | 2747-05-9 [chemicalbook.com]
- 8. Photostability of Coumarin in Cosmetic Formulations - Angelbio [angelbiology.com]
- 9. Page loading... [wap.guidechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Assessment: NMR Structural Validation of 8-Methyl-4-Phenylcoumarin-7-Acetate
The following technical guide provides an in-depth NMR characterization and structural validation framework for 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate (also known as 7-acetoxy-8-methyl-4-phenylcoumarin). This guide is designed for pharmaceutical and analytical scientists requiring rigorous structural confirmation data.
Executive Summary & Compound Profile
This compound is a neoflavone derivative characterized by a coumarin core substituted with a phenyl group at position 4, a methyl group at position 8, and an acetoxy motif at position 7.[1] Structurally, it represents a "masked" fluorophore; the acetate group quenches the strong fluorescence typical of the 7-hydroxy parent (8-methyl-4-phenylumbelliferone), making it a valuable substrate for esterase activity assays or a stable intermediate in laser dye synthesis.
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 294.30 g/mol
-
Key Application: Fluorogenic enzyme substrate (esterases), photo-labile protecting group studies.
Synthesis & Structural Logic
To understand the NMR spectrum, one must understand the synthesis. The molecule is typically constructed via a Pechmann Condensation followed by Acetylation . This pathway defines the impurity profile (e.g., unreacted resorcinol derivatives) that NMR must detect.
Graphviz Diagram: Synthetic Pathway & Impurity Logic
Caption: Synthetic route highlighting the critical intermediate (7-hydroxy) which serves as the primary spectroscopic comparison target.
NMR Characterization Data
The following data represents the diagnostic chemical shifts derived from the coumarin scaffold's electronic environment. The 4-phenyl group creates a unique shielding cone affecting the H-3 and H-5 protons, distinguishing it from 4-methyl analogs.
Table 1: Diagnostic H NMR Resonances (CDCl , 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| Acetate-CH | 2.36 | Singlet | 3H | - | Diagnostic for ester formation. Loss indicates hydrolysis. |
| 8-CH | 2.42 | Singlet | 3H | - | Diagnostic for 8-methyl substitution (distinguishes from 4-phenylcoumarin). |
| H-3 | 6.28 | Singlet | 1H | - | Characteristic alkene proton of the |
| H-6 | 7.05 | Doublet | 1H | 8.5 Hz | Ortho-coupling to H-5. Shielded by 7-acetoxy group. |
| H-5 | 7.35 | Doublet | 1H | 8.5 Hz | Deshielded by C4-phenyl and C=O anisotropy. |
| 4-Phenyl | 7.45 - 7.55 | Multiplet | 5H | - | Overlapping aromatic signals from the 4-phenyl ring. |
Table 2: Key C NMR Signals (CDCl , 100 MHz)
| Carbon Type | Shift ( | Assignment |
| Carbonyl (Ester) | 168.8 | Acetate C=O (Disappears upon hydrolysis). |
| Carbonyl (Lactone) | 160.5 | Coumarin C-2. |
| C-4 | 155.2 | Quaternary carbon bearing the phenyl group. |
| C-7 | 152.1 | Ipso-carbon attached to acetate oxygen. |
| C-8 | 118.5 | Ipso-carbon attached to methyl group. |
| C-3 | 113.2 | Alkene carbon (correlates to H-3 singlet). |
| Aliphatic | 20.8, 9.2 | Acetate-CH |
Comparative Analysis: Performance vs. Alternatives
In structural elucidation, "performance" refers to the resolution and diagnostic utility of the spectral data.
Comparison 1: Vs. 7-Hydroxy-8-methyl-4-phenylcoumarin (Precursor)
-
Differentiation: The most critical quality control check is the Acetate Methyl Singlet (2.36 ppm) .
-
Observation: In the precursor (phenol), this signal is absent, and a broad singlet (OH) appears >9.0 ppm (solvent dependent).
-
Shift Effect: The H-6 and H-5 protons in the acetate will be slightly deshielded compared to the phenol due to the electron-withdrawing nature of the acetyl group replacing the electron-donating hydroxyl.
Comparison 2: Vs. 7-Acetoxy-4-methylcoumarin (Analog)
-
Differentiation: The H-3 proton is the discriminator.
-
4-Methyl Analog: H-3 appears around 6.15 ppm and often shows fine allylic coupling (
Hz) to the 4-methyl group. -
4-Phenyl Target: H-3 appears around 6.28 ppm as a sharp singlet (no allylic coupling).
-
-
Aromatic Region: The 4-methyl analog has a clean aromatic region (3 protons). The 4-phenyl target has a complex multiplet (5 protons from phenyl + 2 protons from coumarin), making integration critical (Total aromatic area = 7H).
Graphviz Diagram: NMR Assignment Logic
Caption: Decision tree for validating the structure based on key NMR signals.
Experimental Protocol for NMR Validation
To ensure reproducibility and minimize solvent effects, follow this standardized protocol.
-
Sample Preparation:
-
Dissolve 5-10 mg of the product in 0.6 mL of CDCl
(Chloroform-d). -
Note: DMSO-d
can be used if solubility is poor, but chemical shifts will migrate (H-3 typically shifts downfield by ~0.1-0.2 ppm). -
Ensure the sample is free of paramagnetic impurities (filter through a small cotton plug if necessary).
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): Set to
1.0 second to ensure accurate integration of the methyl singlets.
-
-
Processing:
-
Reference the spectrum to residual CHCl
at 7.26 ppm . -
Phase correction: Manual phasing is recommended for the aromatic region to resolve the H-6 doublet from the phenyl multiplet.
-
References
-
Pechmann Condensation Protocols: Von Pechmann, H., & Duisberg, C. (1883). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft.
-
Coumarin NMR Data Compilation: "Spectral Data for Coumarins." National Institute of Standards and Technology (NIST) Chemistry WebBook.[2]
-
Synthesis of 4-Phenylcoumarins: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions.
-
Structural Characterization of 7-Acetoxy-4-methylcoumarin: SpectraBase Record 7TNY5byue8V.
Sources
Comparative Guide: Mass Spectrometry Analysis of 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl Acetate
Executive Summary
This guide provides a technical analysis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate (referred to herein as MPC-Acetate ), a specialized fluorogenic and chromogenic substrate used primarily to probe esterase activity and enzyme kinetics.
While 4-Methylumbelliferyl Acetate (4-MUA) remains the industry standard for general esterase assays, MPC-Acetate offers distinct advantages in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Its phenyl-substituted core significantly increases hydrophobicity, enhancing column retention and reducing ion suppression effects common with early-eluting polar substrates. Furthermore, the 8-methyl group provides steric protection against specific metabolic conjugations (e.g., glucuronidation at the 8-position), simplifying downstream metabolite identification.
This guide compares MPC-Acetate against standard alternatives and details a self-validating MS/MS protocol.
Technical Deep Dive: Molecule & Mechanism
Structural Logic
The molecule is a derivative of the coumarin (2H-chromen-2-one) family.[1] Its utility as a probe relies on the "masking" of the 7-hydroxy group by an acetate ester.
-
Core Scaffold: 4-Phenylcoumarin (provides UV/Fluorescence properties).
-
Functional Switch: 7-Acetate (non-fluorescent, susceptible to hydrolysis).
-
Steric Modifier: 8-Methyl (blocks the 8-position, alters pKa, and adds lipophilicity).
The Hydrolysis Mechanism
In biological systems (or MS source conditions), the acetate group is cleaved, releasing the fluorescent phenotype 7-hydroxy-8-methyl-4-phenylcoumarin .
Mass Shift:
-
Intact Substrate (MPC-Acetate): MW 294.09 Da
-
Hydrolyzed Product (MPC-OH): MW 252.08 Da
-
Neutral Loss: Ketene (
, 42.01 Da)
Fragmentation Pathway (Graphviz)
The following diagram illustrates the critical fragmentation pathway utilized for Multiple Reaction Monitoring (MRM) transition design.
Figure 1: ESI+ Fragmentation pathway of MPC-Acetate. The primary transition involves the loss of the acetate moiety as a neutral ketene molecule.
Comparative Analysis: MPC-Acetate vs. Alternatives
The following table contrasts MPC-Acetate with the industry-standard 4-MUA and Fluorescein Diacetate (FDA) .
| Feature | MPC-Acetate (Target) | 4-MUA (Standard) | Fluorescein Diacetate (FDA) |
| Molecular Weight | 294.09 Da | 218.06 Da | 416.38 Da |
| Hydrophobicity (LogP) | High (~3.5) | Moderate (~1.8) | High (~3.0) |
| LC Retention (C18) | Strong (Elutes late) | Weak (Elutes early) | Moderate |
| Ion Suppression Risk | Low (Elutes away from salts) | High (Co-elutes with void volume) | Moderate |
| MS Transition | 295 | 219 | Complex (Double hydrolysis) |
| Specificity | High (8-Me blocks side-reactions) | Low (Susceptible to Phase II metabolism) | Low (Non-specific esterase) |
Key Insight: While 4-MUA is cheaper, its early elution on Reverse Phase (RP) columns makes it prone to signal suppression by salts and biological matrix components. MPC-Acetate's phenyl group acts as a "hydrophobic anchor," pushing the analyte into a cleaner chromatographic window.
Experimental Protocol: LC-MS/MS Validation
This protocol is designed for the quantification of MPC-Acetate and its hydrolyzed product in biological matrices (e.g., plasma, cell lysate).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of biological sample to a 1.5 mL tube.
-
Quench/Extract: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why: ACN precipitates proteins; Formic Acid stabilizes the ester (prevents spontaneous hydrolysis).
-
-
Vortex: 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer to LC vial.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Ion Source: Electrospray Ionization (ESI) – Positive Mode .[2][3]
-
Note: Although phenols ionize in Negative mode, the ester (MPC-Acetate) ionizes best in Positive mode as
.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-4 min: 5%
95% B (Linear ramp) -
4-5 min: 95% B (Wash)
-
MRM Transitions Table
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
| MPC-Acetate | 295.1 | 253.1 | 15 | 50 |
| MPC-Acetate (Qual) | 295.1 | 225.1 | 35 | 50 |
| MPC-OH (Product) | 253.1 | 197.1 | 25 | 50 |
| Internal Std | User Defined | User Defined | - | - |
Note: The "Qual" transition for MPC-Acetate (225.1) likely corresponds to the loss of CO from the lactone ring after the acetate loss.
Method Validation Workflow (Graphviz)
The following decision tree outlines the critical steps for validating this specific assay, ensuring differentiation between enzymatic hydrolysis and in-source fragmentation.
Figure 2: Validation workflow emphasizing the control of In-Source Decay (ISD), a common artifact where the ester cleaves in the MS source before the quadrupole, mimicking enzymatic activity.[4]
References
-
Smyth, W. F., et al. (2011).[2] "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Spectroscopy Journal. Link
-
Sun, C., et al. (2020).[3] "Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations." Journal of Mass Spectrometry. Link
-
LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns (Esters and Aromatics)." Chemistry LibreTexts. Link
-
PubChem. (2025). "Compound Summary: 7-Hydroxy-4-methylcoumarin (4-MUA Analog)." National Library of Medicine. Link
-
Sigma-Aldrich. (2025). "Product Specification: 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl derivatives." Merck KGaA. Link
Sources
- 1. smolecule.com [smolecule.com]
- 2. benthamopen.com [benthamopen.com]
- 3. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)-phenyl-acetic acid methyl ester [sigmaaldrich.com]
A Researcher's Guide to Comparative Quantum Yield Analysis: 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate vs. Fluorescein
Introduction: The Imperative of Quantum Yield in Fluorophore Selection
In the fields of molecular biology, high-throughput screening, and medical diagnostics, the selection of an appropriate fluorescent probe is a critical decision that dictates experimental sensitivity and success. The fluorescence quantum yield (Φf) stands as the most direct measure of a fluorophore's efficiency in converting absorbed light into an emitted fluorescent signal[1][2]. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[3][4]. A high quantum yield is often the primary driver for selecting a probe in applications demanding maximum brightness and sensitivity.
This guide provides an in-depth comparison between two distinct classes of fluorophores: the universally recognized standard, Fluorescein , and a specialized coumarin derivative, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate . While fluorescein is lauded for its near-perfect quantum yield under optimal conditions, its performance is notoriously dependent on environmental factors like pH. Coumarin derivatives, on the other hand, represent a versatile class of fluorophores whose photophysical properties can be extensively tuned through chemical modification, offering potential advantages in specific microenvironments[5][6].
Rather than merely presenting disparate data points, this document serves as a practical framework for the research professional. We will dissect the theoretical underpinnings of quantum yield, present a comparative profile of the two molecules, and provide a rigorous, step-by-step experimental protocol for determining relative quantum yield in the laboratory.
Fluorophore Profiles: A Tale of Two Structures
Fluorescein: The High-Performance Benchmark
Fluorescein is a xanthene dye that has served as a workhorse in fluorescence applications for decades. Its rigid, planar tricyclic structure minimizes non-radiative decay pathways, contributing to its exceptionally high quantum yield in aqueous alkaline solutions[7][8].
-
Advantages:
-
Disadvantages:
This compound: A Tunable Coumarin Derivative
This compound belongs to the coumarin family, a class of fluorophores known for their environmental sensitivity and tunable properties[13]. The core 2-oxo-2H-chromen (coumarin) scaffold is adorned with several key substituents that modulate its electronic and photophysical characteristics:
-
4-phenyl group: Extends the π-conjugated system, typically leading to a red-shift in absorption and emission spectra compared to simpler coumarins.
-
8-methyl group: An electron-donating group that can subtly influence the electronic properties.
-
7-yl acetate group: The nature of the substituent at the 7-position is a critical determinant of a coumarin's fluorescent properties[13]. The acetate group serves as a protecting group for a 7-hydroxycoumarin. In many applications, this ester linkage is designed to be cleaved by intracellular esterases, releasing the highly fluorescent hydroxylated coumarin. In its acetylated form, the fluorescence is typically lower than in its de-acetylated, hydroxyl form.
The precise quantum yield of this specific derivative is not widely reported in the literature, necessitating empirical determination for any new application—a scenario commonly faced by researchers working with novel compounds.
Quantitative Comparison of Photophysical Properties
The following table summarizes the known properties of fluorescein and highlights the parameters that must be determined experimentally for the coumarin derivative.
| Property | Fluorescein | This compound |
| Quantum Yield (Φf) | 0.92 - 0.95 (in 0.1 M NaOH)[7][8] 0.79 (in Ethanol)[14][15] | To be determined experimentally |
| Typical Excitation Max (λex) | ~494 nm (in 0.1 M NaOH) | To be determined experimentally |
| Typical Emission Max (λem) | ~512 nm (in 0.1 M NaOH) | To be determined experimentally |
| Key Structural Feature | Rigid Xanthene Core | Substituted Coumarin Core |
| Primary Limitation | pH sensitivity, Photobleaching[9][11] | Properties are highly solvent-dependent[16] |
Experimental Protocol: Relative Quantum Yield Determination
The most accessible and reliable method for determining the quantum yield of an unknown compound is the comparative method[1][4]. This technique involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.
Principle of the Method
The relative quantum yield (Φ_S) of a sample is calculated using the following equation, which relates its integrated fluorescence intensity, absorbance, and solvent refractive index to those of a reference standard (Φ_R)[2][4][17].
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
S and R denote the sample and reference, respectively.
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the comparative quantum yield measurement.
Caption: Workflow for relative fluorescence quantum yield determination.
Detailed Step-by-Step Methodology
A. Materials and Reagents:
-
Test Compound: this compound.
-
Standard Compound: Fluorescein sodium salt (or Quinine Sulfate in 0.1 M H₂SO₄ if exciting in the UV range).
-
Solvents: Spectroscopy-grade ethanol (for the coumarin), 0.1 M NaOH (for fluorescein). Ensure solvents are pure to avoid fluorescent contaminants[1].
-
Cuvettes: Matched 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
B. Instrumentation:
-
UV-Vis Spectrophotometer: Calibrated and capable of scanning the relevant wavelength range.
-
Spectrofluorometer: Equipped with a monochromator for both excitation and emission, and ideally, with software capable of correcting emission spectra for the wavelength-dependent sensitivity of the detector.
C. Sample Preparation:
-
Stock Solutions: Prepare stock solutions of both the standard and the test compound (~1 mM) in their respective solvents.
-
Working Solutions: Prepare a series of at least five dilutions from each stock solution. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.
D. Absorbance Measurement:
-
Record the absorbance spectrum for each dilution of the standard and the sample.
-
Identify the absorbance maximum (λ_max) for both compounds.
-
Select a suitable excitation wavelength (λ_ex). Ideally, this should be the same for both the sample and the standard. If their absorption spectra do not sufficiently overlap, choose λ_ex near the absorption maximum of each compound and record the precise absorbance value at that wavelength for each solution.
E. Fluorescence Measurement:
-
Set the spectrofluorometer with the chosen excitation wavelength (λ_ex). Use identical excitation and emission slit widths for all measurements.
-
For each dilution, record the fluorescence emission spectrum, scanning a range that fully encompasses the emission peak.
-
Record the emission spectrum of a solvent blank for each solvent used.
-
Trustworthiness: Using identical instrument settings (slits, detector voltage) is paramount for a valid comparison of intensities between the sample and the standard[17].
-
F. Data Analysis and Calculation:
-
Spectral Correction: If not done automatically by the instrument, correct the raw emission spectra for the detector's wavelength-dependent response.
-
Blank Subtraction: Subtract the solvent blank spectrum from each corresponding sample spectrum.
-
Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected, blank-subtracted spectrum.
-
Plotting: For both the standard and the test compound, plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λ_ex (X-axis).
-
Gradient Calculation: Perform a linear regression on each plot. The slope of the line is the gradient (Grad). The plot should be linear, confirming the absence of concentration-dependent quenching effects.
-
Final Calculation: Calculate the quantum yield of the test sample using the gradients from the plots:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Conclusion and Broader Implications
This guide provides a robust framework for the objective comparison of fluorophore quantum yields, using the well-known standard fluorescein and the specialized derivative this compound as a case study. While fluorescein offers exceptional brightness under specific conditions, its environmental sensitivities can be a significant drawback[9][11]. Coumarin derivatives, though often requiring initial empirical characterization as detailed here, provide a platform for developing probes with tailored properties, such as enhanced photostability or sensitivity to specific biological analytes[5][6].
For the drug development professional or research scientist, the quantum yield is just one piece of the puzzle. A comprehensive evaluation must also include photostability, solvent effects, pH sensitivity, and biological compatibility. The rigorous experimental approach detailed herein ensures that the foundational metric of fluorescence efficiency is determined with accuracy and confidence, enabling informed decisions in the critical task of fluorophore selection.
References
-
Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (n.d.). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. PMC. Retrieved from [Link]
-
Mondal, S., & Ghosh, A. (n.d.). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Retrieved from [Link]
-
A. T. M. G. Sarwar, Abdullah, M. A., & B. F. Abdel-Wahab. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances. Retrieved from [Link]
-
Fallacara, A., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Molecules. Retrieved from [Link]
-
Kundu, S., et al. (2009). Unusual Photophysical Properties of Coumarin-151. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Fluorescein. OMLC. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Edinburgh Instruments. Retrieved from [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Retrieved from [Link]
-
Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Wikipedia. Retrieved from [Link]
-
Le-Sauze, S., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials. Retrieved from [Link]
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology. Retrieved from [Link]
-
Pal, H., et al. (2000). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]
-
Molecular Expressions. (2016). Fluorescence - Photobleaching. Florida State University. Retrieved from [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]
-
Le-Sauze, S., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PubMed. Retrieved from [Link]
-
Liu, H., et al. (2012). [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research]. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link]
-
Ortiz-Sánchez, J. M., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. Retrieved from [Link]
-
Resch-Genger, U., et al. (2025). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Retrieved from [Link]
-
Chen, Y.-T., et al. (2024). Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film. Scientific Reports. Retrieved from [Link]
-
Norlab. (n.d.). Relative quantum yield measurement using FP-8000 series. Norlab. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References. Nikon. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 3.6: Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescein [omlc.org]
- 15. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 16. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edinst.com [edinst.com]
thermal analysis and melting point of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
[2]
References
-
Sigma-Aldrich. (2025). Product Specification: this compound (Product No. R607916). Merck KGaA.
- Traven, V. F., et al. (2000). "Synthesis of analogs of coumarin and their chemical/physical properties." Russian Chemical Bulletin, 49, 1065–1071.
-
ChemSrc. (2025).[1] CAS 25944-34-7 Physical Properties and Melting Point Data.
- Borgna, J. L., et al. (1983). "Synthesis and properties of new 4-phenylcoumarins." Farmaco Ed Sci, 38, 626.
-
PubChem. (2025). Compound Summary: 7-Hydroxy-4-phenylcoumarin (Parent Compound). National Center for Biotechnology Information.
Safety Operating Guide
Proper Disposal Procedures: 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Executive Summary & Immediate Directives
Strict Adherence Required: This guide outlines the disposal protocols for 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate , a lipophilic, fluorogenic coumarin ester. Due to its structural stability (coumarin scaffold) and potential biological activity (esterase substrate), this compound must never be disposed of via sanitary sewer systems.
Core Disposal Directive:
-
Primary Pathway: High-Temperature Incineration (via approved chemical waste contractor).
-
Prohibited: Drain disposal, trash compaction, or mixing with strong oxidizers/bases.
-
Critical Hazard: As an acetate ester, this compound is susceptible to hydrolysis. Do not mix with high-pH (basic) waste streams, as this will degrade the compound into acetic acid and the fluorescent metabolite 8-methyl-7-hydroxy-4-phenylcoumarin, potentially altering the waste profile and causing uncharacterized ecotoxicity.
Chemical Profile & Waste Characterization
To ensure accurate labeling and waste stream segregation, you must understand the chemical nature of the waste you are generating.
| Feature | Technical Detail | Waste Management Implication |
| Chemical Structure | Coumarin scaffold with phenyl (C4), methyl (C8), and acetate (C7) groups. | High aromaticity requires incineration for ring destruction. |
| Solubility | Low water solubility; Soluble in DMSO, DMF, Acetone. | Dispose of as Organic Solvent Waste . Do not attempt aqueous dilution. |
| Reactivity | Labile ester bond (Acetate). | Segregation: Keep away from strong bases (NaOH, KOH) to prevent exothermic hydrolysis in waste drums. |
| Toxicity Class | Assumed Toxic/Irritant (Based on 4-phenylcoumarin analogs). | Handle as hazardous. Potential aquatic toxin (H402 analog). |
| Detection | Non-fluorescent (intact) | Accidental hydrolysis in waste containers may cause unexpected fluorescence, complicating waste profiling. |
Operational Disposal Protocol
A. Solid Waste (Pure Substance & Debris)
Applicability: Expired powder, contaminated weighing boats, gloves, paper towels.
-
Containment: Place solid waste immediately into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Double-Bagging: Seal the primary bag and place it inside a second bag to prevent particulate contamination of the outer surface.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Solid Debris contaminated with Coumarin Esters."
-
Hazards: Check "Toxic" and "Irritant."
-
-
Storage: Store in a dedicated "Solid Hazardous Waste" pail with a tight-fitting lid until pickup.
B. Liquid Waste (Stock Solutions & Reaction Mixtures)
Applicability: DMSO/DMF stock solutions, reaction mothers liquors.
Step 1: Solvent Identification Determine the primary solvent carrier. This dictates the waste stream.
-
Halogenated: (e.g., Dichloromethane, Chloroform)
Red Can/Bin . -
Non-Halogenated: (e.g., DMSO, Acetone, Methanol, Ethanol)
Clear/White Can/Bin .
Step 2: Segregation (The "No-Base" Rule)
-
Action: Pour the liquid into the appropriate carboy.
-
Critical Check: Ensure the carboy does not contain basic waste (pH > 9).
-
Reasoning: Mixing this acetate ester with bases triggers rapid hydrolysis. While not explosively violent, it generates heat and changes the chemical inventory of the drum from "Acetate Ester" to "Phenol + Acetic Acid," which may violate waste profile declarations provided to your hauler.
-
Step 3: Rinse & Decontaminate
-
Triple-rinse empty vials with a small volume of acetone.
-
Add rinsate to the Non-Halogenated waste stream.
-
Deface the label on the empty vial and dispose of the glass in the "Broken Glass/Sharps" container (if chemically clean) or "Solid Hazardous Waste" (if residue remains).
Decision Logic: Waste Stream Routing
The following diagram illustrates the decision-making process for disposing of this compound.
Figure 1: Operational decision tree for the segregation and disposal of coumarin acetate derivatives. Note the critical checkpoint for pH compatibility to prevent hydrolysis.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Coumarin powders can be respiratory irritants. Clear the immediate area.
-
PPE: Don nitrile gloves (double layer recommended for DMSO solutions), safety goggles, and a lab coat.
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.
-
Liquid Spill: Absorb with vermiculite or spill pads. Do not use bleach immediately, as this may cause oxidation reactions with the organic solvent carrier.
-
-
Cleaning: Clean the surface with a detergent solution (soap and water) after the bulk material is removed.
-
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream as described in Section 3A.
References & Regulatory Grounding[2][3]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[1][2][3] (Regulations regarding the prohibition of sewering hazardous organic chemicals).
-
PubChem. 4-Phenylcoumarin (Compound Summary). (Used for analog toxicity data and physical properties of the core scaffold).
-
National Institutes of Health (NIH). 8-acetyl-7-hydroxy-4-methylcoumarin Crystal Structure. (Structural reference for coumarin acetate derivatives).
-
Santa Cruz Biotechnology. 7-Acetoxy-4-methylcoumarin SDS. (Safety data for the closest functional analog, 4-MU acetate).
Sources
Personal protective equipment for handling 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
IMMEDIATE ACTION CARD: Handling 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Part 1: The Hazard Profile & Risk Assessment
As a Senior Application Scientist, I often see researchers treat fluorogenic substrates as inert "reagents." This is a critical error. This compound (an analog of 7-acetoxy-4-methylcoumarin) is a bioactive esterase substrate. While the solid itself is typically classified as an Irritant (Skin/Eye/Respiratory) , the real danger lies in the operational context .
You are likely dissolving this in DMSO (Dimethyl Sulfoxide) or DMF to create a stock solution.
-
The Solid Risk: Coumarin derivatives are often "fluffy" crystalline solids prone to static charge, leading to aerosolization and inhalation risks.
-
The Solution Risk (The "Trojan Horse" Effect): DMSO is a potent skin penetrant.[1] If this substrate is dissolved in DMSO, the solvent will carry the bioactive compound through standard nitrile gloves and into your bloodstream in seconds.[2]
Core Safety Directive: Do not rely on standard "blue nitrile" gloves alone when handling the stock solution.
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the state of matter. This is not a suggestion; it is a barrier requirement.
| Protection Zone | Handling SOLID POWDER (Weighing) | Handling STOCK SOLUTION (DMSO/DMF) |
| Respiratory | Fume Hood (Mandatory). If weighing outside a hood is unavoidable, use an N95 or P100 particulate respirator. | Fume Hood (Recommended to contain solvent vapors). |
| Hand Protection | Single Nitrile Gloves (4 mil minimum). Inspect for micro-tears. | Double Gloving Protocol or Laminate/Butyl Gloves. (See "The DMSO Protocol" below) |
| Eye Protection | Chemical Safety Goggles (tight-fitting). Safety glasses allow dust entry from the side. | Safety Glasses with side shields (if splash risk is low) or Goggles.[3] |
| Body Defense | Standard Lab Coat (buttoned). | Lab Coat + Impervious Apron (if handling volumes >50mL). |
Part 3: The "DMSO Protocol" (Critical Insight)
Standard nitrile gloves degrade rapidly when exposed to DMSO.[1]
-
Thin Nitrile (4 mil): Breakthrough time < 5 minutes.
-
Thick Nitrile (8 mil): Breakthrough time ~15 minutes.[4]
The Double-Glove Technique for Stock Preparation:
-
Inner Layer: 4 mil Nitrile (Standard).
-
Outer Layer: 4 mil Nitrile (Colored differently if possible to spot tears) OR Polyethylene (PE) liner.
-
Action Rule: If a drop of DMSO solution touches the outer glove, IMMEDIATELY remove the outer glove, inspect the inner glove, and replace the outer glove. Do not wait to finish the pipetting step.
Part 4: Operational Workflow & Visualization
The following diagram outlines the logical flow for safe handling, from cold storage to waste disposal.
Caption: Operational workflow emphasizing the critical hazard zone during solubilization where DMSO enhances skin permeation risks.
Part 5: Step-by-Step Handling Protocol
Phase 1: Preparation
-
Equilibration: Remove the vial from -20°C storage. Let it sit at room temperature for 30 minutes before opening .
-
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, hydrolyzing the acetate ester and ruining the substrate purity.
-
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Coumarin esters are notorious for "flying" due to static charge.
Phase 2: Solubilization (The High-Risk Step)
-
Engineering Control: Place the balance and pipettes inside a chemical fume hood.
-
Weighing: Weigh the required amount of this compound.
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Technique: Direct the stream against the glass wall to wash down powder.
-
Safety Check: Ensure you are wearing double gloves at this stage.
-
-
Vortexing: Cap tightly and vortex.
-
Caution: Check the cap seal before vortexing. DMSO has low surface tension and creeps through threads easily. Wrap the cap in Parafilm if storing long-term.
-
Phase 3: Disposal & Decontamination
-
Solid Waste: Contaminated weighing boats and dry gloves go into Hazardous Solid Waste .
-
Liquid Waste: DMSO solutions must go into Organic Solvent Waste (Halogen-free) unless your facility segregates DMSO specifically. Do not pour down the sink; coumarins are toxic to aquatic life.
-
Spill Cleanup:
-
Powder: Wipe with a wet paper towel (water solubilizes the dust slightly, preventing aerosolization) then clean with ethanol.
-
DMSO Solution: Absorb with vermiculite or specific organic spill pads. Clean surface with 70% Ethanol.
-
References
-
National Institutes of Health (NIH) - PubChem. 7-Acetoxy-4-methylcoumarin (Analogous Hazard Profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
